![molecular formula C15H17NO2 B2399810 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one CAS No. 1020252-15-6](/img/structure/B2399810.png)

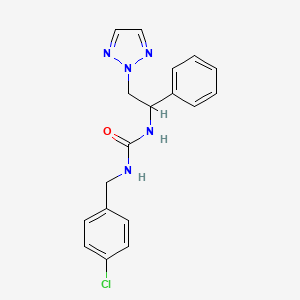

3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a similar compound, ligand {3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one} (HL*), was achieved by treating 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux . The ligand was identified via FTIR, Mass spectrum, elemental analysis (C.H.N.), 1H and 13C-NMR spectra, UV-Vis spectroscopy, TGA, and melting point .

Molecular Structure Analysis

While specific molecular structure analysis for 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one is not available, similar compounds have been characterized by elemental analysis, FT-IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction techniques .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 2-methoxy-4-[5-(substituted phenyl)1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxy acetic acid was synthesized by the reaction between isoniazid and chalcones .

Aplicaciones Científicas De Investigación

Synthesis and Transformation of Cyclic β-Amino Acids

Research has emphasized the biological relevance of cyclic β-amino acids in drug research, highlighting their impact over the past decades. The synthesis and further functionalization towards new molecular entities have received significant interest, employing various metathesis reactions like ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM) for access to either alicyclic β-amino acids or other densely functionalized derivatives. This approach is crucial for developing selective and stereocontrolled methodologies, showcasing the versatility, robustness, and efficiency of these synthetic routes (Kiss, Kardos, Vass, & Fülöp, 2018).

Pharmacological Review of Chlorogenic Acid (CGA)

CGA, a phenolic acid with various practical, biological, and pharmacological effects, is noted for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. Its ability to modulate lipid metabolism and glucose in metabolic disorders positions it as a crucial compound for treating diseases like cardiovascular disease and diabetes. The review calls for further research to optimize its biological and pharmacological effects, highlighting its potential as a natural safeguard food additive (Naveed et al., 2018).

Cyclic Imines in Ugi-Type Reactions

The use of cyclic imines in Ugi-type reactions opens avenues for the synthesis of pseudopeptides and N-heterocyclic motifs, which are core skeletons in many pharmaceutical compounds. This method provides a robust route to peptide moieties with better diastereoselectivity and pharmaceutical significance, indicating the strategic importance of cyclic imines in drug discovery and development (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).

Amino-1,2,4-Triazoles in Organic Synthesis

A review on the industrial use of 3- and 4-amino-1,2,4-triazoles underscores their significance in the production of agricultural products, pharmaceuticals, dyes, and other key materials. Their role in generating heat-resistant polymers and products with fluorescent properties illustrates the versatile applications of these compounds in various sectors, including biotechnology and energy (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Direcciones Futuras

The future directions for research on 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one could include further exploration of its synthesis, characterization, and potential applications. Given the interest in similar compounds for their antimicrobial activity , potential applications in pharmaceuticals could be a promising area of future research.

Propiedades

IUPAC Name |

3-(4-acetylanilino)-5-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-7-14(9-15(18)8-10)16-13-5-3-12(4-6-13)11(2)17/h3-6,9-10,16H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYPDIJPGWSTHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)

![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)

![3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399736.png)

![1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2399737.png)

![2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2399745.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)